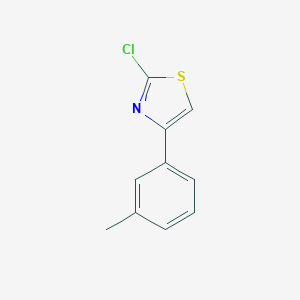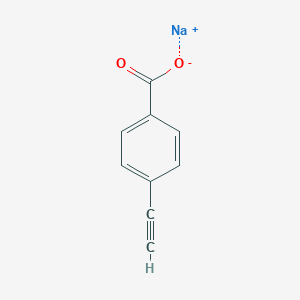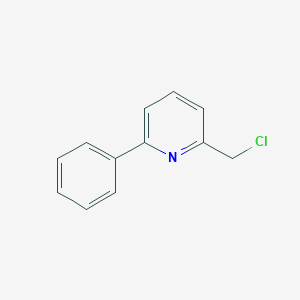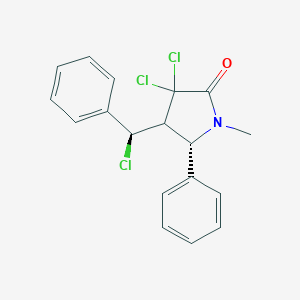
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous nucleoside that plays an important role in various physiological and pathological processes, including cardiovascular function, inflammation, and neuronal activity. The adenosine A1 receptor is widely distributed in the brain, heart, and other organs, and is involved in the regulation of various physiological functions. DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptor in various biological processes.
作用机制
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is a selective antagonist of the adenosine A1 receptor, which means that it blocks the binding of adenosine to the receptor and prevents its activation. Adenosine A1 receptor activation is known to inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP, which plays an important role in various physiological processes. By blocking the adenosine A1 receptor, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can modulate the activity of various signaling pathways and affect the physiological functions of cells and tissues.
生化和生理效应
The biochemical and physiological effects of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone depend on the specific biological system being studied. In general, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been shown to modulate the activity of various signaling pathways and affect the physiological functions of cells and tissues. For example, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been shown to inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP in various cell types, including neurons, astrocytes, and smooth muscle cells. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has also been shown to affect the release of neurotransmitters, such as dopamine and glutamate, and modulate the activity of ion channels, such as calcium channels and potassium channels.
实验室实验的优点和局限性
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other adenosine receptors or other signaling pathways. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is also relatively stable and can be easily synthesized or purchased from commercial sources. However, one of the limitations of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is its relatively low solubility in water, which can make it difficult to use in certain experimental systems. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can also have off-target effects at high concentrations or in certain cell types, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone in scientific research. One direction is the investigation of the role of adenosine A1 receptor in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can be used to study the effect of adenosine A1 receptor blockade on disease progression and to identify potential therapeutic targets. Another direction is the development of new analogs or derivatives of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone that can improve its solubility, selectivity, or pharmacokinetic properties. These analogs or derivatives can be used to study the role of adenosine A1 receptor in various biological processes and to develop new drugs for the treatment of diseases.
合成方法
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can be synthesized using a variety of methods, including the condensation of alpha-chlorobenzylamine with 3,3-dichloro-1-methyl-5-phenylpyrrolidin-2-one, or the reaction of alpha-chlorobenzylamine with 3,3-dichloro-1-methyl-5-phenylpyrrolidin-2-one in the presence of a base such as potassium carbonate. The synthesis of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is a complex process that requires expertise in organic chemistry.
科学研究应用
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been widely used in scientific research to investigate the role of adenosine A1 receptor in various biological processes. For example, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been used to study the effect of adenosine A1 receptor on synaptic transmission in the hippocampus, the role of adenosine A1 receptor in the regulation of blood pressure, and the effect of adenosine A1 receptor on the proliferation and differentiation of neural stem cells. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has also been used to investigate the role of adenosine A1 receptor in the pathogenesis of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
属性
CAS 编号 |
141032-42-0 |
|---|---|
产品名称 |
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone |
分子式 |
C18H16Cl3NO |
分子量 |
368.7 g/mol |
IUPAC 名称 |
(5S)-3,3-dichloro-4-[(R)-chloro(phenyl)methyl]-1-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H16Cl3NO/c1-22-16(13-10-6-3-7-11-13)14(18(20,21)17(22)23)15(19)12-8-4-2-5-9-12/h2-11,14-16H,1H3/t14?,15-,16+/m0/s1 |
InChI 键 |
PACBIDNYBJLZNM-MERJSTESSA-N |
手性 SMILES |
CN1[C@@H](C(C(C1=O)(Cl)Cl)[C@H](C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
SMILES |
CN1C(C(C(C1=O)(Cl)Cl)C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
规范 SMILES |
CN1C(C(C(C1=O)(Cl)Cl)C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
同义词 |
3,3-DCBMPP 3,3-dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone 3,3-dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone, (4alpha(R*),5beta)-(+)(-)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



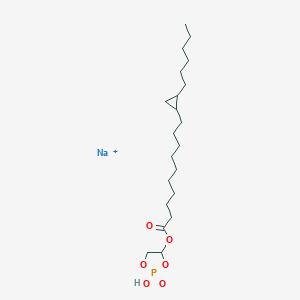

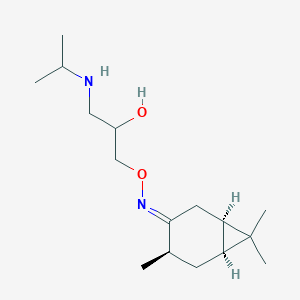
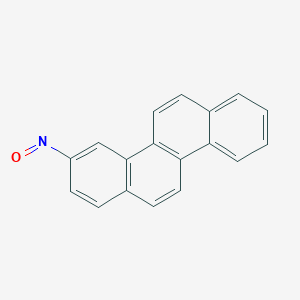
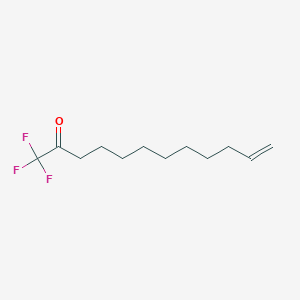
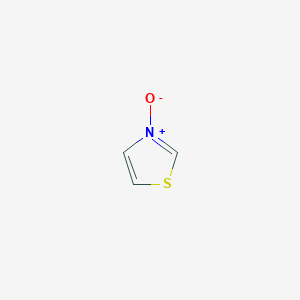
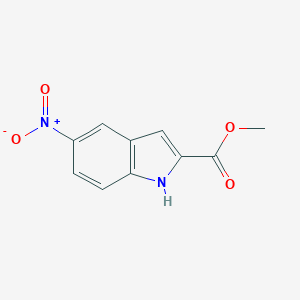
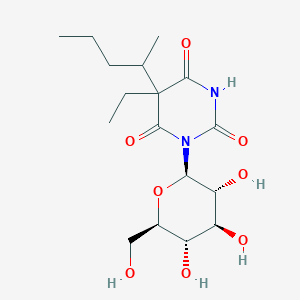
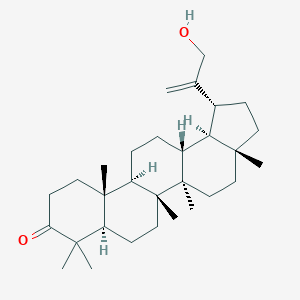
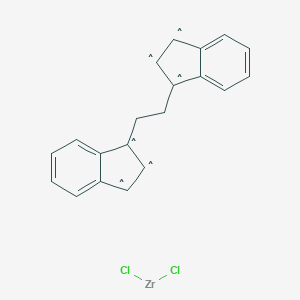
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
